Methyl 2-amino-7-hydroxybenzo[d]thiazole-6-carboxylate
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Overview
Description
Methyl 2-amino-7-hydroxybenzo[d]thiazole-6-carboxylate is a compound belonging to the benzo[d]thiazole family, which is known for its diverse biological activities. This compound is characterized by the presence of a benzo[d]thiazole ring, which is a heterocyclic structure containing both nitrogen and sulfur atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-7-hydroxybenzo[d]thiazole-6-carboxylate typically involves the formation of the benzo[d]thiazole ring followed by functionalization at specific positions. One efficient method involves the thiocyanation of aniline, followed by cyclization to form the benzo[d]thiazole ring. The hydroxyl and carboxylate groups are then introduced through selective substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-7-hydroxybenzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in drug design .
Scientific Research Applications
Methyl 2-amino-7-hydroxybenzo[d]thiazole-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Medicine: It has shown promise as a lead compound in the development of new drugs for treating various diseases, including cancer, bacterial infections, and neurodegenerative disorders.
Industry: The compound’s unique properties make it useful in the development of fluorescent probes and other diagnostic tools
Mechanism of Action
The mechanism of action of methyl 2-amino-7-hydroxybenzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-aminobenzo[d]thiazole-6-carboxylate: Lacks the hydroxyl group at position 7, which may affect its biological activity.
2-Aminobenzo[d]thiazole-6-carboxylic acid: Similar structure but without the methyl ester group, potentially altering its solubility and reactivity.
Hydroxy-substituted benzo[d]thiazoles: Compounds with hydroxyl groups at different positions, offering varied biological activities
Uniqueness
Methyl 2-amino-7-hydroxybenzo[d]thiazole-6-carboxylate is unique due to its specific substitution pattern, which provides a balance of hydrophilic and hydrophobic properties. This makes it a versatile scaffold for drug design, allowing for the exploration of a wide chemical space around the molecule .
Biological Activity
Methyl 2-amino-7-hydroxybenzo[d]thiazole-6-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of the compound's biological properties, synthesis methods, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a unique combination of functional groups:
- Amino group at the 2-position
- Hydroxy group at the 7-position
- Carboxylate group at the 6-position
These structural characteristics contribute to its biological activity, making it a versatile scaffold for drug development.
Biological Activities
Research indicates that this compound exhibits various pharmacological effects:
- Antimicrobial Activity : Compounds with similar benzo[d]thiazole moieties have shown significant antimicrobial properties. For instance, related thiazole derivatives have been reported to inhibit Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) as low as 0.06 µg/ml .
- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes such as α-amylase, which is crucial in carbohydrate metabolism. In vitro studies have demonstrated that thiazole derivatives can exhibit IC50 values ranging from 0.23 to 0.5 µM for α-amylase inhibition, suggesting a promising avenue for diabetes treatment .
- Anticancer Properties : Preliminary studies indicate that this compound may inhibit the proliferation of various cancer cell lines, including HCT-116 and A549 cells. These findings correlate with its enzyme inhibition activities, highlighting its potential as an anticancer agent .
Synthesis Methods
Several synthetic routes have been developed to obtain this compound:
- Cyclization Reactions : A common method involves the cyclization of methyl 4-aminobenzoate with potassium thiocyanate and bromine in acetic acid, yielding the desired compound with good yields .
- Derivatization Techniques : The carboxylate moiety can undergo esterification to modify solubility and enhance biological activity, allowing researchers to explore a broader chemical space.
Table 1: Summary of Biological Activities
Research Insights
- Antimicrobial Studies : A study on thiazole derivatives indicated that modifications to the benzo[d]thiazole core could enhance their antimicrobial efficacy against resistant strains of bacteria .
- Cancer Research : Investigations into the anticancer properties revealed that certain derivatives not only inhibited cell growth but also induced apoptosis in cancer cells, suggesting a dual mechanism of action .
- Mechanistic Studies : Research utilizing molecular docking simulations has elucidated the binding interactions between this compound and target enzymes, providing insights into its potential mechanisms of action .
Properties
Molecular Formula |
C9H8N2O3S |
---|---|
Molecular Weight |
224.24 g/mol |
IUPAC Name |
methyl 2-amino-7-hydroxy-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C9H8N2O3S/c1-14-8(13)4-2-3-5-7(6(4)12)15-9(10)11-5/h2-3,12H,1H3,(H2,10,11) |
InChI Key |
NLHQRHHKNNEVOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=C1)N=C(S2)N)O |
Origin of Product |
United States |
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